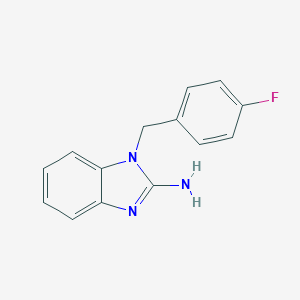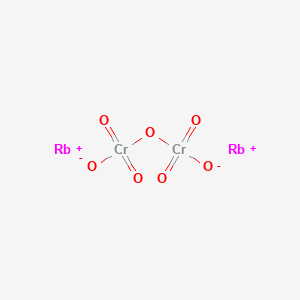
3,6-Anhydro-D-galactose
Overview
Description
3,6-Anhydro-D-galactose is a monosaccharide derivative of galactose, commonly found in red algae. It is a key component of polysaccharides such as carrageenan and agarose. This compound is characterized by the presence of an anhydro bridge between the third and sixth carbon atoms, which imparts unique structural and functional properties .
Biochemical Analysis
Biochemical Properties
3,6-Anhydro-D-galactose participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic pathway of carrageenan-degrading microorganisms . In this pathway, this compound is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported that carrageenans, which contain this compound, exhibit various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It is involved in binding interactions with enzymes in the metabolic pathway, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the production of this compound from κ-carrageenan using acid catalysts has been studied, and the optimal condition for maximum production was found to be at a temperature of 100°C and a reaction time of 30 minutes .
Metabolic Pathways
This compound is involved in the metabolic pathway of carrageenan-degrading microorganisms. It is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions . This pathway involves the transformation of this compound to 2-keto-3-deoxy-D-galactonate using two specific enzymes, and the breakdown of 2-keto-3-deoxy-D-galactonate to two glycolysis intermediates using two DeLey–Doudoroff pathway enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Anhydro-D-galactose can be synthesized through the acid-catalyzed hydrolysis of κ-carrageenan, a sulfated polysaccharide. The process involves the use of various acid catalysts such as hydrochloric acid, formic acid, acetic acid, and nitric acid. The optimal conditions for hydrolysis include a temperature of 100°C and a reaction time of 30 minutes using 0.2 M hydrochloric acid. This method yields approximately 2.81 g/L of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of carrageenans. This process utilizes carrageenolytic enzymes, including sulfatases, to break down the complex sulfation patterns of carrageenans. The enzymatic bioconversion is a sustainable approach, allowing for the efficient production of this compound from red-algal feedstocks .
Chemical Reactions Analysis
Types of Reactions: 3,6-Anhydro-D-galactose undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Produces acids such as galactonic acid.
Reduction: Yields alcohols like galactitol.
Substitution: Results in various substituted derivatives depending on the reagents used
Scientific Research Applications
3,6-Anhydro-D-galactose has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of biofuels and biochemicals.
Biology: It is used in the study of marine polysaccharides and their enzymatic degradation.
Medicine: Potential therapeutic applications include anti-tumor, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of 3,6-Anhydro-D-galactose involves its interaction with specific enzymes and molecular pathways. For instance, in red algae, the compound is formed through the action of sulfurylases, which introduce the anhydro bridge. This structural modification affects the conformation of the galactose unit, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3,6-Anhydro-L-galactose: Found in agarose and porphyran.
D-galactose: A common monosaccharide in various polysaccharides.
L-galactose: Another galactose derivative with distinct properties.
Comparison: 3,6-Anhydro-D-galactose is unique due to its anhydro bridge, which imparts specific structural and functional characteristics. Unlike D-galactose and L-galactose, the anhydro form exhibits different reactivity and stability, making it valuable for specialized applications in biotechnology and industry .
Properties
IUPAC Name |
(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-BGPJRJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931029 | |
| Record name | 3,6-Anhydrohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14122-18-0 | |
| Record name | 3,6-Anhydrogalactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Anhydrogalactose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Anhydrohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-ANHYDROGALACTOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)













